BenchChemオンラインストアへようこそ!

4-[(4-benzylpiperidin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one

Medicinal chemistry Structure-activity relationship Physicochemical profiling

4-[(4-Benzylpiperidin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one (CAS 859111-47-0) is a fully synthetic small molecule belonging to the 4-substituted coumarin class, combining a 6-hydroxy-7-methyl-2H-chromen-2-one core with a 4-benzylpiperidin-1-ylmethyl substituent at the C4 position. The compound has a molecular formula of C23H25NO3, a molecular weight of 363.4 g/mol, and a computed XLogP3 of 4.

Molecular Formula C23H25NO3
Molecular Weight 363.457
CAS No. 859111-47-0
Cat. No. B2515776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-benzylpiperidin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one
CAS859111-47-0
Molecular FormulaC23H25NO3
Molecular Weight363.457
Structural Identifiers
SMILESCC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCC(CC3)CC4=CC=CC=C4
InChIInChI=1S/C23H25NO3/c1-16-11-22-20(14-21(16)25)19(13-23(26)27-22)15-24-9-7-18(8-10-24)12-17-5-3-2-4-6-17/h2-6,11,13-14,18,25H,7-10,12,15H2,1H3
InChIKeyBFARNBHSGHICRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(4-Benzylpiperidin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one (CAS 859111-47-0): Structural Identity and Screening Provenance


4-[(4-Benzylpiperidin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one (CAS 859111-47-0) is a fully synthetic small molecule belonging to the 4-substituted coumarin class, combining a 6-hydroxy-7-methyl-2H-chromen-2-one core with a 4-benzylpiperidin-1-ylmethyl substituent at the C4 position [1]. The compound has a molecular formula of C23H25NO3, a molecular weight of 363.4 g/mol, and a computed XLogP3 of 4 [1]. It is catalogued within the InterBioScreen (IBS) synthetic compound library under ID STOCK1N-52100 and classified as a derivative/analog of natural compounds [2]. No primary research articles or patents specifically characterizing the biological activity of this exact compound were identified in the peer-reviewed literature or patent databases as of the search date. Consequently, all differential evidence presented herein is derived from class-level inference based on structurally related coumarin-benzylpiperidine hybrids and computed physicochemical properties. Users should treat procurement decisions as contingent on the compound's utility as a screening hit or synthetic building block rather than on validated target-specific potency.

Why 4-[(4-Benzylpiperidin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one Cannot Be Replaced by Generic 4-Substituted Coumarin Analogs


Coumarin derivatives bearing C4-aminomethyl substituents form a structurally diverse class, but substitution patterns on both the coumarin core and the appended amine dramatically alter hydrogen-bonding capacity, lipophilicity, and target engagement profiles. Published SAR studies on benzylpiperidine-coumarin hybrids demonstrate that the benzylpiperidine moiety is critical for AChE recognition via π-cation interaction with Phe330 in the peripheral anionic site [1], while the 6-hydroxy group on the coumarin scaffold provides an additional hydrogen-bond donor that is absent in the 6-methyl analog (CAS 877801-48-4) and may influence solubility, metabolic stability, and further derivatization potential [2]. Simply substituting the 4-benzylpiperidine moiety with a dibutylamino, azepanyl, or bis(2-methoxyethyl)amino group—as found in several commercially available 6-hydroxy-7-methylcoumarin analogs—results in loss of the benzyl aromatic π-stacking pharmacophore and alters both CNS penetration potential and enzyme inhibition selectivity. The quantitative evidence below specifies exactly where structural differentiation produces measurable differences that inform compound selection.

Quantitative Differential Evidence for 4-[(4-Benzylpiperidin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one Versus Closest Analogs


Hydrogen-Bond Donor Capacity Differentiates Target Compound from the 6-Methyl Analog (CAS 877801-48-4)

The target compound possesses a 6-hydroxy group that provides one hydrogen-bond donor (HBD = 1), whereas the closest benzylpiperidine-coumarin analog, 4-[(4-benzylpiperidin-1-yl)methyl]-6-methyl-2H-chromen-2-one (CAS 877801-48-4), lacks this hydroxyl substituent (HBD = 0) [1] . This single functional group difference increases the topological polar surface area from approximately 38.8 Ų (6-methyl analog) to 49.8 Ų (target compound) and adds one hydrogen-bond acceptor (HBA = 4 vs. 3) [1] .

Medicinal chemistry Structure-activity relationship Physicochemical profiling

Synthetic Derivatization Potential Enabled by the 6-Hydroxy Group Versus 6-Methyl Analog

The 6-hydroxy substituent on the target compound's coumarin core permits orthogonal derivatization reactions—including O-alkylation, O-acylation, sulfonation, and carbamoylation—that are chemically impossible on the 6-methyl analog (CAS 877801-48-4) [1]. The 4-(chloromethyl)-6-hydroxy-7-methyl-2H-chromen-2-one (CAS 845637-29-8) serves as the common synthetic precursor for this compound class, and the target compound is obtained via nucleophilic substitution of the chloromethyl group with 4-benzylpiperidine .

Synthetic chemistry Library diversification Building block utility

Class-Level AChE Inhibitory Activity of Benzylpiperidine-Coumarin Hybrids Establishes Pharmacological Relevance

Although no direct AChE inhibition data exist for the target compound itself, structurally related 4-substituted coumarins bearing N-benzylpiperidine motifs have been experimentally characterized. Razavi et al. (2013) reported that compound 4m, an N-(1-benzylpiperidin-4-yl)acetamide coumarin derivative, inhibited Electrophorus electricus AChE with an IC50 of 1.2 μM and exhibited 37-fold selectivity over equine serum BuChE [1]. The docking study demonstrated that the benzylpiperidine moiety engages in a π-cation interaction with Phe330 in the AChE peripheral anionic site, while the coumarin ring forms π-π stacking with Trp279 [1]. In a separate study, 7-substituted coumarins containing N-benzylpiperidine groups (compounds 16–19) displayed moderate AChE and BuChE inhibition (compound 19: eeAChE IC50 = 9.10 μM, eqBuChE IC50 = 5.90 μM) and selective hMAO-B inhibition (IC50 = 0.30 μM, selectivity index >33) [2].

Acetylcholinesterase inhibition Alzheimer's disease Neurodegeneration

MAO-A Inhibitory Baseline of the Parent 4-Benzylpiperidine Moiety Provides a Quantitative Reference Point Absent in Non-Benzyl Amine Analogs

4-Benzylpiperidine, the amine component of the target compound, is a characterized monoamine oxidase inhibitor with reported IC50 values of 130 μM for MAO-A and 750 μM for MAO-B [1]. By contrast, simple dialkylamino-substituted coumarin analogs (e.g., 4-[(dibutylamino)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one, CAS 859863-50-6) lack the benzyl aromatic ring and are not known to engage MAO enzymes . Conjugation of 4-benzylpiperidine to the coumarin core via a methylene linker—as in the target compound—may shift the pharmacological profile from that of a monoamine releaser (EC50 values for DA/NE/5-HT: 109 nM, 41.4 nM, 5246 nM respectively for the free amine) [1] toward a multi-target directed ligand profile combining AChE and MAO inhibitory potential, as demonstrated for related hybrids [2].

Monoamine oxidase inhibition Neuropharmacology Amine pharmacophore

Lipophilicity and CNS Drug-Likeness Profile Compared with Alternative Amine Coumarin Derivatives

The target compound has a computed XLogP3 of 4.0 and a molecular weight of 363.4 g/mol [1], placing it within the favorable range for CNS penetration (typically logP 2–5, MW < 450 Da). In contrast, the dibutylamino analog (CAS 859863-50-6) has a higher estimated logP of approximately 5.6 (based on fragment-based calculation for C19H27NO3, MW 317.42) , which exceeds the optimal CNS range and may increase non-specific protein binding and metabolic liability. The azepanylmethyl analog (4-(1-azepanylmethyl)-6-hydroxy-7-methyl-2H-chromen-2-one; MW 287.35) is smaller and more polar but lacks the aromatic π-surface of the benzyl group that mediates critical π-stacking interactions in AChE and MAO active sites . The target compound's benzylpiperidine moiety therefore provides a balanced lipophilicity profile—sufficiently lipophilic for membrane permeation yet not excessively so—coupled with the π-stacking pharmacophore that simpler amine congeners cannot replicate.

CNS drug design Lipophilicity optimization Blood-brain barrier penetration

Explicit Caveat: Limited High-Strength Differential Evidence Due to Absence of Published Experimental Data for the Target Compound

No primary research articles, patents, or publicly available bioassay records (PubChem BioAssay, ChEMBL, BindingDB) containing quantitative pharmacological, pharmacokinetic, or toxicological data for 4-[(4-benzylpiperidin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one (CAS 859111-47-0) were identified during systematic searching [1] [2]. A comprehensive InChI Key (BFARNBHSGHICRR-UHFFFAOYSA-N) search across NCBI PubMed, PubChem BioAssay, ChEMBL, and BindingDB returned no direct experimental activity records. Consequently, all differential claims presented in Evidence Items 1–5 are based on: (a) computed physicochemical properties, (b) synthetic chemistry considerations, and (c) class-level pharmacological inference from structurally related but non-identical benzylpiperidine-coumarin hybrids. No direct head-to-head experimental comparison data exist for this compound against any named comparator.

Data transparency Procurement risk assessment Screening compound selection

Recommended Application Scenarios for 4-[(4-Benzylpiperidin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one Based on Differential Evidence


Diversity-Oriented Screening Library Enrichment for CNS-Transmissible Chemical Space

The compound occupies a favorable CNS drug-like property space (XLogP3 = 4.0, MW = 363.4 g/mol, TPSA = 49.8 Ų) that is statistically underrepresented in many commercial screening collections [1]. Its combined benzylpiperidine and 6-hydroxycoumarin pharmacophores offer two distinct recognition elements—an aromatic π-stacking motif and a hydrogen-bond donor—that increase the probability of hit identification across multiple target classes, including aminergic GPCRs, cholinesterases, and monoamine oxidases. Inclusion of this compound in phenotypic or target-based screening decks diversifies the chemical space sampled relative to libraries dominated by flatter, less functionalized heterocycles.

Medicinal Chemistry Building Block for Parallel Library Synthesis at Two Orthogonal Positions

The compound provides two chemically orthogonal derivatization handles: the phenolic 6-OH group (amenable to O-alkylation, O-acylation, or Mitsunobu coupling) and the tertiary piperidine nitrogen (amenable to N-alkylation, N-acylation, or N-oxide formation) [1]. This dual functionality is absent in the 6-methyl analog (CAS 877801-48-4), which limits diversification to the piperidine nitrogen only. A medicinal chemistry team can use the target compound as a central scaffold for a two-dimensional matrix library: varying O-substituents on the coumarin core while independently modulating N-substituents on the piperidine, generating libraries of up to N×M unique analogs from a single starting material.

Hit Validation and SAR Expansion Following Identification of Benzylpiperidine-Coumarin Primary Hits

When a primary screening hit containing a benzylpiperidine-coumarin motif is identified (e.g., from a commercial library), the target compound serves as a near-neighbor analog for rapid SAR assessment. The 6-hydroxy-7-methyl substitution pattern on the coumarin core is distinct from the 7-substituted and 4-hydroxycoumarin series characterized in the literature [1] [2], enabling evaluation of whether activity is tolerant of coumarin ring substitution changes. Procurement of this compound alongside its 6-methyl analog (CAS 877801-48-4) permits a matched-pair analysis to quantify the contribution of the 6-hydroxy group to potency and selectivity.

Computational Chemistry and Virtual Screening Campaigns Requiring Experimentally Accessible Follow-Up Compounds

The compound is catalogued in the InterBioScreen collection (ID STOCK1N-52100) and is commercially available [1], making it a practical choice for computational hit identification workflows (docking, pharmacophore screening, QSAR) that require subsequent experimental validation. Its well-defined structure (InChI Key BFARNBHSGHICRR-UHFFFAOYSA-N, SMILES available) facilitates seamless integration into computational pipelines, while its demonstrated synthetic accessibility from the chloromethyl precursor (CAS 845637-29-8) ensures that resupply is feasible for confirmatory dose-response or selectivity profiling assays.

Quote Request

Request a Quote for 4-[(4-benzylpiperidin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.